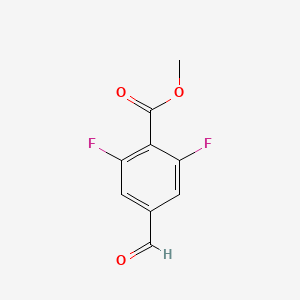

Methyl 2,6-difluoro-4-formylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,6-difluoro-4-formylbenzoate” is a chemical compound with the CAS Number: 1449280-48-1 . It has a molecular weight of 200.14 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at a temperature between 2-8°C .Mechanism of Action

Methyl 2,6-difluoro-4-formylbenzoate has been found to act as a nucleophile in a variety of reactions. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of an ether bond. In the Stille reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond. In the Ullmann reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond.

Biochemical and Physiological Effects

This compound has been found to have several biochemical and physiological effects. It has been found to be an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, this compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. Additionally, this compound has been found to be an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of phospholipids.

Advantages and Limitations for Lab Experiments

Methyl 2,6-difluoro-4-formylbenzoate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive reagent, making it a cost-effective option for scientists. Additionally, this compound is a relatively stable compound, making it a safe and reliable reagent for use in laboratory experiments. One of the main limitations of this compound is that it is a relatively reactive compound, making it difficult to handle and store. Additionally, this compound is a relatively toxic compound, and should be handled with care to avoid potential health risks.

Future Directions

There are a variety of potential future directions for the use of methyl 2,6-difluoro-4-formylbenzoate in scientific research. One potential direction is the use of this compound as a reagent for the synthesis of new drugs and pharmaceuticals. Additionally, this compound could be used as a reagent for the synthesis of polymers and other materials. Furthermore, this compound could be studied for its potential application in the field of biochemistry, as it could be used as a reagent for the synthesis of proteins and other biomolecules. Additionally, this compound could be studied for its potential application in the field of medicine, as it could be used as an anti-inflammatory or anti-cancer agent. Finally, this compound could be studied for its potential application in the field of nanotechnology, as it could be used as a reagent for the synthesis of nanomaterials.

Synthesis Methods

Methyl 2,6-difluoro-4-formylbenzoate can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of an alkoxide with a halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid. The Stille reaction is another method for synthesizing this compound, and involves the reaction of an organostannane with an alkyl halide or an aryl halide. The reaction is conducted in an aprotic solvent, such as toluene, and the product is isolated using aqueous acid. The Ullmann reaction is another method for synthesizing this compound, and involves the reaction of an organocopper reagent with an aryl halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid.

Scientific Research Applications

Methyl 2,6-difluoro-4-formylbenzoate has been studied for its potential application in a variety of scientific research fields. It has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been found to be a useful reagent for the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential application in the field of biochemistry, as it has been found to be a useful reagent for the synthesis of proteins and other biomolecules. Additionally, this compound has been studied for its potential application in the field of medicine, as it has been found to have anti-inflammatory and anti-cancer properties.

Safety and Hazards

The safety information for “Methyl 2,6-difluoro-4-formylbenzoate” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest measures to take if exposed or concerned.

properties

IUPAC Name |

methyl 2,6-difluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPHTZALQCXLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)